6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
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Overview
Description
6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxy-phenyl group, and an isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoquinoline-1,3-dione scaffold . Another approach involves the use of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, yielding the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chloro or methoxy groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinoline-1,3-dione compounds.
Scientific Research Applications
6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism by which 6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar isoindoline-1,3-dione core and exhibit comparable reactivity and applications.
Quinoline derivatives: Compounds with a quinoline core that have similar chemical properties and applications.
Indole derivatives: These compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H12ClNO3 |
---|---|
Molecular Weight |
337.8g/mol |
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12ClNO3/c1-24-16-8-3-2-7-15(16)21-18(22)12-6-4-5-11-14(20)10-9-13(17(11)12)19(21)23/h2-10H,1H3 |
InChI Key |
OODCZOSKGSOHOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
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